1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a synthetic indole derivative featuring a hydrazone moiety substituted with a 2-chlorophenyl group at the N-terminal. The 2-chlorophenyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-[(2-chlorophenyl)diazenyl]-1-phenylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-16-11-5-6-12-17(16)22-23-19-15-10-4-7-13-18(15)24(20(19)25)14-8-2-1-3-9-14/h1-13,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQQRNXDQZYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2-chlorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile . The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in electrophilic substitution reactions due to the presence of the indole nucleus, which is rich in π-electrons .
Major products formed from these reactions include substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents . For example, oxidation of the compound can lead to the formation of 2-oxindole derivatives, which are known for their anticancer properties .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, the compound has shown promise as an antimicrobial and antiviral agent . In medicine, it is being investigated for its potential anticancer and anti-inflammatory properties .
The compound’s ability to interact with multiple biological targets makes it a valuable tool for drug discovery and development. Its unique chemical structure allows for the design of novel derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways in the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with biological molecules, further enhancing its therapeutic potential . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Chlorine at the ortho position (target compound) may hinder binding to flat enzymatic pockets due to steric bulk, whereas para-Cl improves electronic interactions without steric issues .
- Dichloro substitution enhances hydrophobic interactions with biological targets, as seen in the 2,5-dichloro derivative’s medicinal applications .
- Gaps in Knowledge: Direct biological data for the 2-chlorophenyl hydrazone are lacking. Future studies should evaluate its anticancer and antimicrobial profiles relative to its analogs.
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] (CAS No. 320422-14-8) is a synthetic compound belonging to the class of indole derivatives. Its molecular formula is C20H14ClN3O, and it has a molecular weight of 347.8 g/mol. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H14ClN3O |
| Molecular Weight | 347.8 g/mol |
| CAS Number | 320422-14-8 |
| MDL Number | MFCD00975848 |
The synthesis of this compound typically involves the reaction between 1-phenyl-1H-indole-2,3-dione and 2-chlorophenylhydrazine under reflux conditions in solvents such as ethanol or acetonitrile .
Anticancer Potential
Research has indicated that indole derivatives, including 1-phenyl-1H-indole-2,3-dione derivatives, exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, which is crucial for its anticancer activity.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the regulation of apoptotic pathways and modulation of cellular signaling pathways involved in cell survival and death .
- Cytotoxicity Studies : In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, the IC50 values for certain indole derivatives have been reported to be below that of standard chemotherapeutic agents like doxorubicin .
Other Biological Activities
Beyond anticancer effects, this compound may exhibit other biological activities:
- Antimicrobial Activity : Some studies suggest that indole derivatives can possess antibacterial properties, potentially making them candidates for developing new antibiotics .
- Neuroprotective Effects : Preliminary findings indicate that related compounds might have neuroprotective properties, particularly in conditions like hypoxic-ischemic injury, by improving cell viability and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can be influenced by various structural modifications. Key factors include:
- Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and biological activity.
- Hydrazone Linkage : The hydrazone functional group is essential for the biological activity of this class of compounds, affecting both their solubility and interaction with biological targets .
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives:
- Study on Apoptosis Regulation : A study demonstrated that a related indole derivative could significantly reduce apoptosis-related protein levels in hypoxic conditions, indicating its potential as a therapeutic agent for ischemic injuries .
- Cytotoxicity in Cancer Cell Lines : In a comparative study, various indole derivatives were tested against human glioblastoma cells, showing promising results with some compounds exhibiting lower IC50 values than established drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
